molecular formula C9H7BrO2S2 B11718296 Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate

Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B11718296
M. Wt: 291.2 g/mol
InChI Key: JAULVMAIVXDAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate (CAS: 1098608-28-6, molecular formula: C₉H₇BrO₂S₂) is a brominated thienothiophene derivative with a carboxylate ester functional group. This compound is synthesized via a Friedel-Crafts acylation followed by a ring-closure reaction using ethyl mercaptoacetate and brominated thiophene precursors (e.g., 3-bromo-6-methylthieno[3,2-b]thiophene-2-carbaldehyde) in the presence of K₂CO₃/DMF . Subsequent hydrolysis with LiOH yields the corresponding carboxylic acid derivatives .

The bromine substituent at the 6-position enhances reactivity for cross-coupling reactions, making it a valuable intermediate in organic electronics and pharmaceuticals . Its molecular weight is 291.18 g/mol, and it exhibits moderate stability under ambient conditions, with precautions required for handling due to hazards (H302, H315, H319, H335) .

Properties

Molecular Formula

C9H7BrO2S2

Molecular Weight

291.2 g/mol

IUPAC Name

ethyl 3-bromothieno[3,2-b]thiophene-5-carboxylate

InChI

InChI=1S/C9H7BrO2S2/c1-2-12-9(11)7-3-6-8(14-7)5(10)4-13-6/h3-4H,2H2,1H3

InChI Key

JAULVMAIVXDAEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CS2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via a nucleophilic thiolate attack on the aldehyde group of 3,4-dibromothiophene-2-carbaldehyde. Ethyl mercaptoacetate, deprotonated by potassium carbonate in dimethylformamide (DMF), forms a thiolate ion that reacts with the aldehyde to initiate cyclization. The resulting intermediate undergoes intramolecular cyclization to form the thieno[3,2-b]thiophene core, with bromine atoms positioned at C6 due to the starting material’s substitution pattern.

Procedure and Conditions

  • Reactants : 3,4-Dibromothiophene-2-carbaldehyde (1.0 equiv), ethyl mercaptoacetate (1.05 equiv).

  • Base : Potassium carbonate (1.5 equiv).

  • Solvent : DMF.

  • Conditions : Stirred at ambient temperature for 72 hours.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography (petroleum ether/ethyl acetate = 10:1).

Yield and Efficiency

This method produces this compound in 95% yield , with high purity confirmed by NMR and mass spectrometry. The regioselectivity arises from the predefined bromine positions in the starting material, avoiding competitive side reactions.

Alternative Bromination Approaches

Direct Bromination of Thieno[3,2-b]thiophene-2-Carboxylate Esters

While less common, bromination of pre-formed thieno[3,2-b]thiophene-2-carboxylate esters offers an alternative route. For example, electrophilic bromination using bromine (Br₂) in chloroform at 0°C has been reported for analogous compounds. However, this method requires precise temperature control to avoid over-bromination and typically yields mixtures unless directing groups are present.

Metalation-Bromination Strategy

A metalation approach using TMPMgCl·LiCl (Knochel-Hauser base) enables selective bromination at C6. This method, adapted from, involves:

  • Deprotonation : The base abstracts a proton at C6 of ethyl thieno[3,2-b]thiophene-2-carboxylate.

  • Electrophilic Quenching : Reaction with bromine or N-bromosuccinimide (NBS) introduces bromine at the metalated position.

Challenges :

  • Requires anhydrous conditions and low temperatures (−78°C).

  • Competing side reactions may occur at other positions without steric or electronic directing effects.

Comparative Analysis of Synthetic Methods

Method Yield Regioselectivity Complexity Scalability
Ring-Closing Reaction95%HighModerateHigh
Direct Bromination60–70%ModerateLowModerate
Metalation-Bromination50–65%HighHighLow

Key Insights :

  • The ring-closing method is superior for large-scale production due to its high yield and simplicity.

  • Metalation-bromination offers better regioselectivity for derivatives but is less practical industrially.

Large-Scale Synthesis Considerations

Solvent and Catalyst Optimization

  • DMF vs. THF : DMF enhances reaction rates in ring-closing reactions but poses disposal challenges. Tetrahydrofuran (THF) offers a greener alternative but may reduce yields by 10–15%.

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in Suzuki couplings for advanced derivatives but are unnecessary for the base synthesis.

Industrial Adaptations

  • Continuous Flow Reactors : Reduce reaction times from 72 hours to <12 hours by maintaining optimal temperature and mixing.

  • Microwave Assistance : Accelerates bromination steps by 50% in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the electronic properties of the compound .

Scientific Research Applications

Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, enhancing its electronic properties. These interactions are crucial for its function in organic electronics and its potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thienothiophene Carboxylates

Ethyl 3-Alkyl-6-bromothieno[3,2-b]thiophene-2-carboxylate (15a–e)
  • Structure : Alkyl groups (e.g., methyl, hexyl) replace the hydrogen at the 3-position.
  • Synthesis : Similar to the parent compound but uses acyl-substituted 3,4-dibromothiophene intermediates (14a–e) in the Friedel-Crafts step .
  • Impact : Alkyl chains improve solubility in organic solvents (e.g., THF, chloroform) and modulate electronic properties for optoelectronic applications .
Ethyl 5-Methyldithieno[3,2-b:2',3'-d]thiophene-2-carboxylate
  • Structure : An additional fused thiophene ring at the 5-position.
  • Synthesis: Requires 3-bromo-6-methylthieno[3,2-b]thiophene-2-carbaldehyde and ethyl mercaptoacetate under basic conditions .
  • Impact : Extended π-conjugation enhances charge-carrier mobility, suitable for organic field-effect transistors (OFETs) .
Ethyl 5-(4-Alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate (I–IV)
  • Structure : Alkoxy-phenyl substituents at the 5-position.
  • Synthesis : Suzuki-Miyaura coupling with aryl boronic acids .
  • Impact : Induces liquid crystalline behavior, with mesophase stability dependent on alkoxy chain length .

Functional Group Modifications

Thieno[3,2-b]thiophene-2-carboxylic Acid (D)
  • Structure : Carboxylic acid instead of the ethyl ester.
  • Synthesis: Hydrolysis of ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate with LiOH .
  • Impact : Improved crystallinity and hydrogen-bonding capacity for coordination polymers .
Ethyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Structure: Incorporates a tetrahydrothienopyridine core.
  • Synthesis: Cyclization of ethyl 3-amino-thiophene carboxylates with benzylamine .
  • Impact : Bioactivity in medicinal chemistry (e.g., kinase inhibition) .

Electronic and Optoelectronic Properties

Compound Bandgap (eV) Solubility Application Reference
This compound ~2.8 Moderate Organic semiconductors
Ethyl 3-hexylthieno[3,2-b]thiophene-2-carboxylate ~2.5 High Bulk-heterojunction solar cells
Thieno[3,2-b]thiophene-2-carboxylic acid (D) ~3.0 Low Crystalline thin films

Key Findings :

  • Bromine at the 6-position increases electron-withdrawing character, lowering the LUMO level for n-type semiconductors .
  • Alkyl/alkoxy substituents enhance solubility and reduce aggregation in polymer blends .
  • Carboxylic acid derivatives exhibit stronger intermolecular interactions, favoring charge transport .

Biological Activity

Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique thieno[3,2-b]thiophene structure, which contributes to its biological properties. The presence of the bromine atom at the 6-position enhances its reactivity and potential for biological interaction.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of thieno[3,2-b]thiophenes have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (TNBC)13Cell cycle arrest in G0/G1 phase
Compound BHeLa0.31Inhibition of tubulin polymerization
Compound CMCF-70.18Selective cytotoxicity towards cancer cells

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that:

  • Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest in the G0/G1 phase, thereby inhibiting cancer cell proliferation without significantly affecting non-tumorigenic cells .
  • Selective Cytotoxicity : Compounds related to this class have shown greater toxicity towards cancer cells compared to normal human lymphocytes, suggesting a selective mechanism that spares healthy cells while targeting malignant ones .

Case Studies

  • In Vitro Studies : In a study evaluating the effects of thieno[3,2-b]thiophene derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), it was found that these compounds inhibited cell growth effectively at concentrations around 13 µM. Notably, they did not exhibit significant cytotoxicity against non-tumorigenic mammary epithelial cells (MCF-12A) .
  • In Vivo Studies : In vivo assessments using chick chorioallantoic membrane (CAM) models demonstrated that certain derivatives reduced tumor size significantly. This suggests that these compounds not only inhibit cell growth in vitro but may also have therapeutic potential in vivo .

Q & A

Q. What novel derivatives can be synthesized for antimicrobial or anticancer applications?

  • Methodology : Functionalization at the 2-carboxylate position with amino or acyl groups (e.g., via amidation with mercaptoacetic acid) generates thiazolidinone derivatives with demonstrated antimicrobial activity. In vitro assays (e.g., MIC against S. aureus) screen efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.